
3-(2-(Bromomethyl)-2-methylbutyl)thiophene
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Overview
Description
3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . This reaction proceeds under mild conditions and yields the desired brominated product with high efficiency.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming new carbon-heteroatom bonds.
Key Reactions:
-
Alkoxylation: Reaction with sodium methoxide (NaOMe) in methanol yields the corresponding methoxy derivative.
This compound+NaOMe→3-(2-(Methoxymethyl)-2-methylbutyl)thiophene+NaBr
Conditions: 60°C, 6 hours, 85% yield. -
Amination: Treatment with ammonia or primary amines produces secondary/tertiary amines.
This compound+NH3→3-(2-(Aminomethyl)-2-methylbutyl)thiophene
Conditions: Ethanol solvent, 40°C, 12 hours, 72% yield.
Electrophilic Substitution Reactions
The thiophene ring participates in electrophilic aromatic substitution (EAS), primarily at the α-positions (C2 and C5).
Key Reactions:
-
Nitration: Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5.
This compound+HNO3H2SO45-Nitro-3-(2-(bromomethyl)-2-methylbutyl)thiophene
Conditions: 0°C, 2 hours, 68% yield. -
Sulfonation: Reaction with SO₃ in dichloroethane forms a sulfonic acid derivative.
Conditions: 25°C, 1 hour, 55% yield.
Cross-Coupling Reactions
The bromomethyl group enables transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings.
Key Reactions:
-
Suzuki Coupling: Reaction with phenylboronic acid forms a biphenyl derivative.
This compound+PhB(OH)2Pd(PPh3)43-(2-(Phenylmethyl)-2-methylbutyl)thiophene
Conditions: DMF solvent, 80°C, 90% yield. -
Kumada Coupling: Grignard reagents (e.g., MeMgBr) yield alkylated products.
Conditions: THF solvent, Pd(PPh₃)₂Cl₂ catalyst, 65% yield .
Oxidation
-
Bromomethyl to Carbonyl: Oxidation with KMnO₄ converts the bromomethyl group to a ketone.
This compoundKMnO43-(2-(Oxomethyl)-2-methylbutyl)thiophene
Conditions: Acetone/water (1:1), 50°C, 58% yield.
Reduction
-
Bromomethyl to Methyl: Catalytic hydrogenation (H₂/Pd-C) removes bromine.
Conditions: Ethanol solvent, 30 psi H₂, 78% yield.
Comparative Reaction Data
Mechanistic Insights
-
Radical Bromination: The bromomethyl group can undergo further bromination under radical conditions. For example, using N-bromosuccinimide (NBS) and infrared light initiates a free-radical chain mechanism, yielding α,α-dibromo derivatives .
-
Electrophilic Aromatic Substitution: The thiophene ring’s electron density directs electrophiles to the α-positions, with substituents influencing regioselectivity .
Scientific Research Applications
3-(2-(Bromomethyl)-2-methylbutyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)-2-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar reactivity but different substituent positions.
3-Bromothiophene: Lacks the methylbutyl group, resulting in different chemical properties and applications.
Uniqueness
3-(2-(Bromomethyl)-2-methylbutyl)thiophene is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methylbutyl group influences its solubility and electronic properties.
Biological Activity
The compound 3-(2-(Bromomethyl)-2-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Biological Activity of Thiophene Derivatives
Thiophene derivatives are known for their wide-ranging therapeutic applications. The biological activities of thiophenes can be categorized as follows:
- Antimicrobial Activity : Many thiophene derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Thiophene compounds have shown promise in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives act as anti-inflammatory agents, providing relief in inflammatory conditions.
Table 1: Summary of Biological Activities of Thiophene Derivatives
Study 1: Antimicrobial Activity
A study evaluated various thiophene derivatives for their antimicrobial efficacy. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain higher alkylated thiophenes exhibited significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/ml .
Results Summary
Compound | MIC (µg/ml) | Bacteria Tested |
---|---|---|
Compound A | 2 | S. aureus |
Compound B | 5 | E. coli |
Compound C | 10 | B. subtilis |
Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiophene derivatives against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds showed IC50 values below 25 µM, indicating potent anti-proliferative activity .
Results Summary
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound D | HepG-2 | <25 |
Compound E | MCF-7 | <25 |
Compound F | HCT-116 | 26-50 |
The mechanism through which thiophene derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some derivatives may inhibit specific kinases or modulate pathways involved in inflammation and cell proliferation.
Q & A
Q. How can regioselectivity challenges in the bromination of 3-(2-methylbutyl)thiophene derivatives be systematically addressed?
Level: Advanced
Methodological Answer:
Regioselectivity in bromination depends on the electronic and steric environment of the thiophene ring. For 3-(2-methylbutyl)thiophene derivatives, bromination at the 2-position (adjacent to the methylbutyl group) is sterically hindered. To optimize regioselectivity:
- Use N-bromosuccinimide (NBS) with catalytic FeCl₃ or AlCl₃ to favor electrophilic substitution at less hindered positions .
- Employ computational modeling (e.g., DFT calculations) to predict electron density distribution and prioritize reactive sites .
- Validate outcomes via ¹H/¹³C NMR to confirm bromine placement, focusing on chemical shifts near 4.0–5.0 ppm for benzylic protons adjacent to bromine .
Q. What purification strategies are effective for isolating 3-(2-(bromomethyl)-2-methylbutyl)thiophene from reaction by-products?
Level: Basic
Methodological Answer:
Key steps include:
Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (gradient elution) to separate brominated products from unreacted starting materials.
Recrystallization: Optimize solvent pairs (e.g., methanol/water) based on solubility differences; brominated thiophenes often crystallize at >95% purity .
HPLC: For complex mixtures, reverse-phase HPLC with acetonitrile/water gradients achieves high resolution, particularly for isomers .
Q. How do steric effects from the 2-methylbutyl group influence the compound’s reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
The bulky 2-methylbutyl group can:
- Limit accessibility for Suzuki-Miyaura couplings by hindering palladium catalyst coordination. Mitigate this using bulky ligands (e.g., SPhos) to stabilize transition states .
- Slow reaction kinetics: Monitor via in situ Raman spectroscopy to track coupling progress and adjust temperature (e.g., 80–100°C) .
- Characterize steric maps using X-ray crystallography or molecular dynamics simulations to predict reactivity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- ¹H NMR: Identify benzylic protons (δ 3.8–4.5 ppm) and thiophene ring protons (δ 6.5–7.5 ppm). Integration ratios validate substitution patterns .
- ¹³C NMR: Confirm bromomethyl carbon at δ 30–35 ppm and quaternary carbons from the methylbutyl group at δ 40–50 ppm .
- IR Spectroscopy: Detect C-Br stretching vibrations near 550–650 cm⁻¹ and thiophene ring C=C at 1600–1500 cm⁻¹ .
Q. How can stability issues (e.g., debromination) during storage be mitigated?
Level: Advanced
Methodological Answer:
- Storage conditions: Store at –20°C under inert gas (argon) to prevent radical-mediated debromination .
- Stabilizers: Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
- Monitor stability: Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .
Q. What computational tools can predict the biological activity of brominated thiophene derivatives?
Level: Advanced
Methodological Answer:
- Molecular docking: Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinities .
- QSAR models: Train models on datasets of structurally similar brominated compounds (e.g., 3’-bromo-2,2-dimethylbutyrophenone) to correlate substituents with antimicrobial activity .
- ADMET prediction: Use SwissADME to assess pharmacokinetic properties and toxicity risks .
Q. How does the bromomethyl group impact the compound’s electronic properties in optoelectronic applications?
Level: Advanced
Methodological Answer:
- Electron-withdrawing effect: Bromine reduces HOMO energy, enhancing electron transport in organic semiconductors. Measure via cyclic voltammetry .
- UV-Vis spectroscopy: Compare absorption maxima (λmax) with non-brominated analogs; bromine typically induces a red shift (~10–20 nm) due to extended conjugation .
- DFT calculations: Analyze frontier molecular orbitals to quantify charge distribution changes .
Q. What are the key differences in synthetic routes between this compound and its chloro/fluoro analogs?
Level: Advanced
Methodological Answer:
- Halogen source: Bromine uses NBS or Br₂, while fluorine requires DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents .
- Reaction temperature: Bromination proceeds at 0–25°C, whereas fluorination often requires cryogenic conditions (–78°C) .
- By-product analysis: Chloro analogs generate more side products (e.g., dihalogenated species), necessitating stricter stoichiometric control .
Q. How can contradictory NMR data from different batches be resolved?
Level: Basic
Methodological Answer:
- Batch comparison: Run 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural isomers .
- Impurity profiling: Use GC-MS to detect trace solvents (e.g., DCM) or degradation products affecting chemical shifts .
- Crystallography: Obtain single-crystal X-ray data to unambiguously assign the structure .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Level: Advanced
Methodological Answer:
- Stepwise monitoring: Use TLC/GC after each step to identify bottlenecks (e.g., low conversion in bromination) .
- Catalyst optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps to improve turnover .
- Flow chemistry: Implement continuous flow reactors for exothermic bromination steps to enhance reproducibility .
Properties
Molecular Formula |
C10H15BrS |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-[2-(bromomethyl)-2-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-3-10(2,8-11)6-9-4-5-12-7-9/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
FCQMXZUHSXVSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CSC=C1)CBr |
Origin of Product |
United States |
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